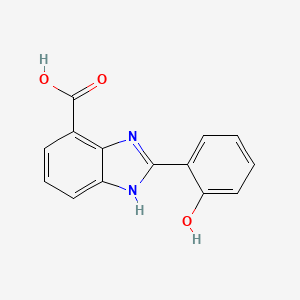

2-(2-Hydroxy-phenyl)-3H-benzoimidazole-4-carboxylic acid

Vue d'ensemble

Description

2-(2-Hydroxy-phenyl)-3H-benzoimidazole-4-carboxylic acid is a useful research compound. Its molecular formula is C14H10N2O3 and its molecular weight is 254.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary targets of 2-(2-Hydroxy-phenyl)-3H-benzoimidazole-4-carboxylic acid are Prothrombin , Trypsin-1 , and Urokinase-type plasminogen activator . These proteins play crucial roles in the coagulation cascade, digestion, and fibrinolysis respectively .

Mode of Action

It is known that the compound interacts with its targets, possibly throughelectrophilic substitution . This interaction may lead to changes in the function of the target proteins .

Biochemical Pathways

Given its targets, it is likely that the compound affects thecoagulation cascade , digestive processes , and fibrinolysis .

Result of Action

Given its targets, it is likely that the compound affectsblood clotting , digestion , and blood clot dissolution .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s action may be influenced by the pH and temperature of its environment. Additionally, the compound’s stability may be affected by exposure to light and oxygen .

Analyse Biochimique

Biochemical Properties

2-(2-Hydroxy-phenyl)-3H-benzoimidazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, it can bind to the active sites of certain enzymes, altering their activity and influencing metabolic processes. Additionally, this compound can form complexes with metal ions, which can further modulate enzyme activity and stability .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors, leading to changes in gene expression profiles. Furthermore, this compound can affect cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation under certain conditions, such as exposure to light or extreme pH levels. Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in in vitro models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as antioxidant activity and modulation of metabolic pathways. At high doses, it can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, which play key roles in metabolic processes. These interactions can influence metabolic flux and the levels of various metabolites, thereby affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues can also influence its overall bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its precise biochemical roles .

Activité Biologique

2-(2-Hydroxy-phenyl)-3H-benzoimidazole-4-carboxylic acid (commonly referred to as benzoimidazole derivative) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. This article synthesizes current research findings, case studies, and biological evaluations related to the compound's activity.

Chemical Structure and Properties

The structure of this compound features a benzoimidazole core substituted with a hydroxyl group and a carboxylic acid. This unique configuration is believed to contribute to its biological efficacy.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential therapeutic applications. Below are the key areas of biological activity:

1. Anticancer Activity

Recent studies have demonstrated that derivatives of benzoimidazole can exhibit pronounced antiproliferative effects against several cancer cell lines. For instance:

- MCF-7 (breast cancer) : The compound showed an IC50 value of approximately 1.2 µM, indicating strong activity against this cell line .

- HCT116 (colon cancer) : An IC50 value of 3.7 µM was reported, showcasing its potential as an anticancer agent .

Table 1: Antiproliferative Activity Against Various Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 1.2 |

| This compound | HCT116 | 3.7 |

| Other derivatives | Various | 1.2 - 5.3 |

2. Antimicrobial Activity

The antimicrobial properties of benzoimidazole derivatives have been evaluated against various pathogens:

- Compounds were tested against multidrug-resistant bacteria such as Klebsiella pneumoniae and Staphylococcus aureus. Some derivatives demonstrated significant inhibitory effects, although specific data for the compound need further exploration .

Table 2: Antimicrobial Efficacy Against Selected Pathogens

3. Antioxidant Activity

Antioxidant assays indicate that the compound exhibits notable free radical scavenging capabilities:

- The antioxidant potential was assessed using DPPH radical scavenging assays, with results showing an IC50 value comparable to standard antioxidants like ascorbic acid .

Table 3: Antioxidant Activity Comparison

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 18.17 |

| Ascorbic Acid | 7.83 |

Case Studies

Several case studies have highlighted the therapeutic potential of benzoimidazole derivatives:

- Case Study on Cancer Treatment : A study involving a series of benzoimidazole derivatives showed that modifications at the phenyl ring significantly influenced antiproliferative activity. The presence of hydroxyl and methoxy groups was crucial for enhancing efficacy against cancer cells .

Research Findings

In silico studies have further supported the biological activity of this compound:

Applications De Recherche Scientifique

Antiviral Activity

Research has demonstrated that derivatives of benzimidazole, including 2-(2-Hydroxy-phenyl)-3H-benzoimidazole-4-carboxylic acid, exhibit promising antiviral properties. A study synthesized a series of benzimidazole derivatives linked to pyrimidines that showed significant inhibitory activity against Hepatitis C virus (HCV) replication. Compounds derived from this scaffold were found to be more potent than established antiviral agents like VX-950, with IC50 values indicating effective inhibition of viral RNA replication .

| Compound ID | IC50 (µM) | Activity Level |

|---|---|---|

| 4d | 0.123 | High |

| 4f | 0.145 | High |

| 4h | 0.129 | High |

| VX-950 | 0.200 | Standard |

Antibacterial Properties

The antibacterial efficacy of related compounds has been evaluated against various bacterial strains. A study focused on synthesizing 2-(2'-substituted)-phenyl-quinoline-4-carboxylic acid derivatives revealed that certain compounds exhibited significant activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that modifications at specific positions enhanced antibacterial potency .

| Compound ID | Bacterial Strain | Activity Level |

|---|---|---|

| 5a | S. aureus | Significant |

| 5b | MRSA | Moderate |

| 5c | E. coli | High |

Skin Care Formulations

The compound's properties have also been explored in the realm of cosmetic formulations. Studies indicate that the incorporation of benzimidazole derivatives can enhance the stability and effectiveness of topical products aimed at improving skin health. The safety and efficacy of these formulations are evaluated through rigorous testing protocols, ensuring compliance with regulatory standards such as the European Union Directive on cosmetic products .

Antiviral Research Case Study

In a notable case study, researchers synthesized a series of benzimidazole derivatives and assessed their activity against HCV. The results showed that specific structural modifications significantly impacted the antiviral potency, leading to the identification of several candidates for further development as antiviral agents .

Antibacterial Research Case Study

Another study focused on the antibacterial evaluation of newly synthesized compounds derived from benzimidazole frameworks. The findings highlighted how structural variations influenced antibacterial activity, with some compounds displaying remarkable efficacy against resistant strains like MRSA, paving the way for potential therapeutic applications .

Analyse Des Réactions Chimiques

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic or catalytic conditions. For example:

-

Methyl ester formation : Reacting with methanol in the presence of sulfuric acid or thionyl chloride (SOCl₂) yields the methyl ester derivative .

-

Functional group compatibility : Esterification preserves the benzimidazole ring and hydroxyl group, enabling further modifications .

Example conditions :

| Reagent | Catalyst | Temperature | Yield (%) | Source |

|---|---|---|---|---|

| Methanol + H₂SO₄ | Concentrated | Reflux | 75–85 | |

| Ethanol + SOCl₂ | – | 60°C | 80–90 |

Amide Formation

The carboxylic acid reacts with amines via carbodiimide-mediated coupling (e.g., EDC·HCl/DMAP) :

-

Primary/secondary amines : Form stable carboxamides, useful for pharmacological applications .

-

Selectivity : The reaction typically avoids interference with the hydroxyl group under mild conditions .

Example reaction :

Oxidation and Reduction

-

Oxidation :

-

The hydroxyl group on the phenyl ring may oxidize to a quinone under strong oxidizing agents (e.g., KMnO₄).

-

Carboxylic acid groups are generally resistant to further oxidation.

-

-

Reduction :

-

LiAlH₄ reduces the carboxylic acid to a primary alcohol, though this may require protection of the hydroxyl group.

-

Substitution at Hydroxyl Group

-

Acetylation : Treating with acetic anhydride in acetic acid converts the hydroxyl to an acetoxy group, enhancing lipophilicity .

-

Alkylation : Reaction with alkyl halides (e.g., CH₃I) in basic conditions yields ether derivatives .

Key conditions :

Cyclization and Ring Modification

-

Intramolecular cyclization : Under acidic or thermal conditions, the hydroxyl and carboxylic acid groups may participate in forming fused rings .

-

Benzimidazole ring functionalization : Electrophilic substitution (e.g., nitration) occurs at the 5- or 6-position of the benzimidazole core, depending on directing effects .

Metal-Catalyzed Cross-Coupling

Palladium or copper catalysts enable:

-

Suzuki coupling : Introducing aryl groups via reaction with boronic acids .

-

Buchwald-Hartwig amination : Attaching amines to the benzimidazole ring .

Example catalyst system :

pH-Dependent Reactivity

Propriétés

IUPAC Name |

2-(2-hydroxyphenyl)-1H-benzimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3/c17-11-7-2-1-4-8(11)13-15-10-6-3-5-9(14(18)19)12(10)16-13/h1-7,17H,(H,15,16)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCJWMWWRYMPNKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(C=CC=C3N2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654536 | |

| Record name | 2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1H-benzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904817-12-5 | |

| Record name | 2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1H-benzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.